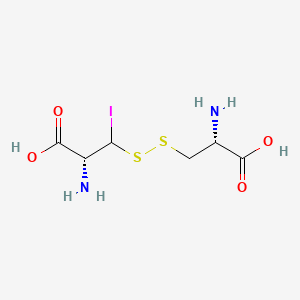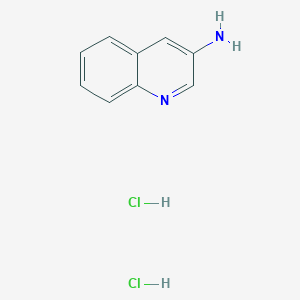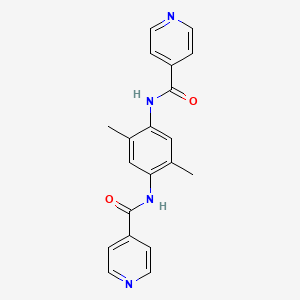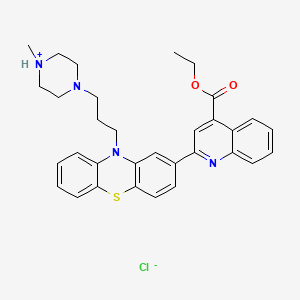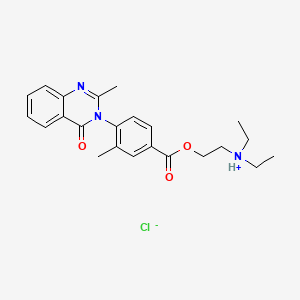
Sulphurous acid, gold potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphurous acid, gold potassium salt: is a chemical compound with the molecular formula AuH₃KO₃S. It is a gold-containing compound that is often used in various chemical processes and research applications. This compound is known for its unique properties and its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving gold chloride (AuCl₃) in water to form a gold chloride solution.
- Adding potassium sulphite (K₂SO₃) to the gold chloride solution.
- The reaction between gold chloride and potassium sulphite results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sulphurous acid, gold potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be used as oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) or ascorbic acid can be used as reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed:
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Scientific Research Applications
Sulphurous acid, gold potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the production of gold nanoparticles and other gold-based materials for industrial applications.
Mechanism of Action
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with various molecular targets and pathways. The gold ion in the compound can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action.
Comparison with Similar Compounds
- Gold chloride (AuCl₃)
- Gold sulphate (Au₂(SO₄)₃)
- Potassium gold cyanide (KAu(CN)₂)
Comparison:
- Gold chloride (AuCl₃): Unlike sulphurous acid, gold potassium salt, gold chloride is primarily used in gold plating and as a catalyst in organic synthesis.
- Gold sulphate (Au₂(SO₄)₃): Gold sulphate is used in electroplating and as a precursor for other gold compounds. It has different reactivity and applications compared to this compound.
- Potassium gold cyanide (KAu(CN)₂): This compound is widely used in gold electroplating. It is highly toxic due to the presence of cyanide, whereas this compound is considered less hazardous.
This compound stands out due to its unique combination of gold and sulphite ions, making it suitable for specific chemical and biological applications.
Properties
CAS No. |
67859-70-5 |
|---|---|
Molecular Formula |
AuKO6S2 |
Molecular Weight |
396.20 g/mol |
IUPAC Name |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
InChI Key |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


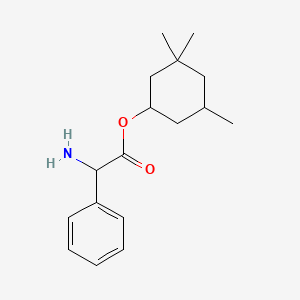
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
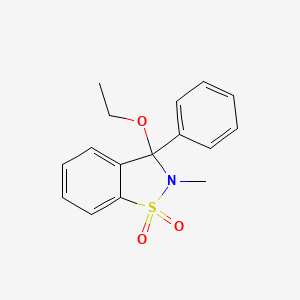
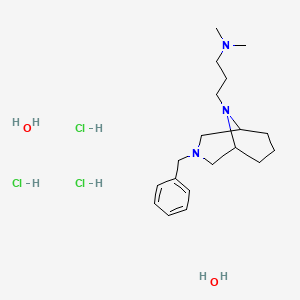

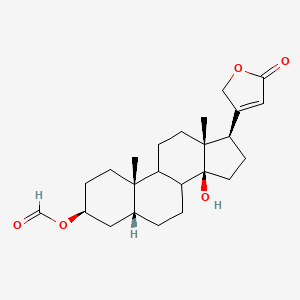
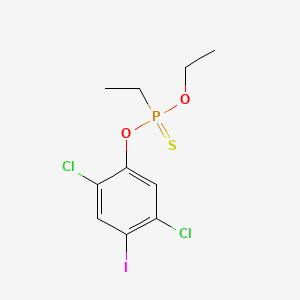
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

